N-(2,4-dinitrophenyl)-2,6-dimethoxybenzamide
N-(2,4-dinitrophenyl)-2,6-dimethoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1089001
InChI:
InChI=1S/C15H13N3O7/c1-24-12-4-3-5-13(25-2)14(12)15(19)16-10-7-6-9(17(20)21)8-11(10)18(22)23/h3-8H,1-2H3,(H,16,19)
SMILES:
COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula:
C15H13N3O7
Molecular Weight:
347.28 g/mol
N-(2,4-dinitrophenyl)-2,6-dimethoxybenzamide
CAS No.:
Inhibitors
Cat. No.: VC1089001
Molecular Formula: C15H13N3O7
Molecular Weight: 347.28 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C15H13N3O7 |
---|---|
Molecular Weight | 347.28 g/mol |
IUPAC Name | N-(2,4-dinitrophenyl)-2,6-dimethoxybenzamide |
Standard InChI | InChI=1S/C15H13N3O7/c1-24-12-4-3-5-13(25-2)14(12)15(19)16-10-7-6-9(17(20)21)8-11(10)18(22)23/h3-8H,1-2H3,(H,16,19) |
Standard InChI Key | UWRTZPZWGCWPHW-UHFFFAOYSA-N |
SMILES | COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume